N-(2-isopropylphenyl)-2-furamide

Description

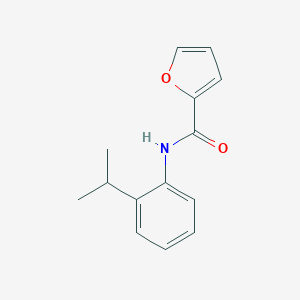

N-(2-Isopropylphenyl)-2-furamide is a furanamide derivative characterized by a furan-2-carboxamide backbone substituted with a 2-isopropylphenyl group at the nitrogen atom. The compound’s core structure combines a planar, aromatic furan ring with a bulky, lipophilic 2-isopropylphenyl group, which may influence steric interactions and solubility. Such derivatives are often explored in medicinal chemistry for their bioactivity, particularly in targeting receptors or enzymes where aromatic stacking and hydrophobic interactions are critical .

Properties

CAS No. |

346692-50-0 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27g/mol |

IUPAC Name |

N-(2-propan-2-ylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C14H15NO2/c1-10(2)11-6-3-4-7-12(11)15-14(16)13-8-5-9-17-13/h3-10H,1-2H3,(H,15,16) |

InChI Key |

QVQJWMXHUDSAAD-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CO2 |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogenated Derivatives

5-Bromo-N-(2-isopropylphenyl)-2-furamide (CAS 314055-67-9)

- Structure : Substitution of a bromine atom at the 5-position of the furan ring.

- Properties : Molecular weight 308.17 g/mol, XLogP3 3.8, indicating high lipophilicity. The bromine atom increases molecular weight and may enhance halogen bonding in biological targets.

- Significance: The bromo analog’s higher lipophilicity (compared to non-halogenated derivatives) could improve membrane permeability but may reduce aqueous solubility .

5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide (CAS 618401-57-3)

- Structure : Features a 2-chlorophenyl group on the furan ring and a sulfamoylphenyl group on the amide nitrogen.

- Properties: Molecular weight 376.81 g/mol.

- Significance : The chlorine atom and sulfonamide moiety suggest dual roles in enhancing electrophilic interactions and solubility, respectively .

Benzophenone Derivatives

N-(Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamides (3a and 3b)

- Structure: Incorporates a benzophenone group (electron-withdrawing) and a 3-hydroxyphenyl substituent on the furan ring.

- Activity : Demonstrated in vivo anti-hyperlipidemic effects, likely due to interactions with lipid metabolism enzymes or receptors. The benzoyl group may enhance binding affinity through π-π stacking .

Complex Heterocyclic Analogs

N-{((2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)methyl}-2-furamide

- Structure : A bicyclic amine substituent on the amide nitrogen.

- Significance: The rigid bicyclic system may confer conformational restraint, improving target selectivity.

Structural Effects on Properties

Activity Trends

- Lipophilicity and Permeability : Halogenation (Br, Cl) and alkyl groups (isopropyl) increase logP, favoring blood-brain barrier penetration but risking solubility issues.

- Target Engagement: Sulfamoyl and hydroxyl groups enhance interactions with polar targets (e.g., enzymes, GPCRs), while benzophenone and bicyclic systems improve binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.